molecular formula C9H8N6 B6748177 1-(2H-tetrazol-5-ylmethyl)benzimidazole

1-(2H-tetrazol-5-ylmethyl)benzimidazole

Cat. No.: B6748177
M. Wt: 200.20 g/mol
InChI Key: IKDMBSDNWQZGQO-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) and Tetrazole Scaffolds in Medicinal Chemistry

Both benzimidazole and tetrazole are considered "privileged scaffolds" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.govisfcppharmaspire.com

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a structural analog of naturally occurring purines, allowing it to interact with a wide array of biopolymers. mdpi.com This structural versatility has led to the development of benzimidazole-containing drugs with a vast range of therapeutic applications. nih.goveurekaselect.com Its physicochemical properties, including the capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable effective binding to enzymes and receptors. nih.govmdpi.com Consequently, benzimidazole derivatives have been successfully developed as antimicrobial, antiviral, anticancer, anti-inflammatory, antihypertensive, and anthelmintic agents. nih.govbenthamdirect.comnih.gov

The tetrazole ring, a five-membered ring with four nitrogen atoms, has also garnered significant attention in medicinal chemistry. nih.gov A key feature of the tetrazole group is its role as a bioisostere for the carboxylic acid group. researchgate.netglobalresearchonline.net This means it can mimic the acidic properties and spatial arrangement of a carboxylic acid while often providing improved metabolic stability and pharmacokinetic profiles, such as enhanced lipophilicity which can aid in crossing biological membranes. globalresearchonline.netphmethods.net This bioisosteric replacement has been a successful strategy in drug design, leading to the development of tetrazole-containing drugs for treating hypertension, cancer, allergies, and various infections. nih.govnih.gov

Historical Context and Evolution of Angiotensin II Receptor Antagonists (ARBs) as a Precedent for 1-(2H-tetrazol-5-ylmethyl)benzimidazole Research

The research into compounds like this compound is deeply rooted in the successful history of Angiotensin II Receptor Blockers (ARBs), a major class of antihypertensive drugs. wikiwand.com The journey began with the identification of the Renin-Angiotensin System (RAS) as a critical regulator of blood pressure. ntnu.no The octapeptide hormone Angiotensin II (Ang II) was identified as the primary active component, causing vasoconstriction and aldosterone (B195564) release, both of which elevate blood pressure. wikiwand.comntnu.no

Initial efforts in the 1970s focused on creating peptide-based antagonists of Ang II, but these lacked oral bioavailability and had short durations of action. wikiwand.comwikipedia.org A significant breakthrough occurred in the early 1980s with the discovery of non-peptide imidazole derivatives that could block the effects of Ang II. wikipedia.org This paved the way for rational drug design, leading to the development of Losartan (B1675146), the first orally active, potent, and selective non-peptide AT₁ receptor blocker, approved for clinical use in 1995. wikipedia.org

A key structural feature of Losartan and many subsequent ARBs (often called "sartans") is the biphenyl-tetrazole moiety. wikipedia.orgwikipedia.org The acidic tetrazole ring plays a crucial role in binding to the AT₁ receptor. wikipedia.org Following Losartan, other ARBs were developed, some of which incorporated the benzimidazole scaffold, such as Candesartan (B1668252) and Telmisartan. ntnu.noekb.eg These drugs demonstrated the successful fusion of the benzimidazole core with the essential acidic group (a tetrazole in Candesartan and a carboxylic acid in Telmisartan) attached to a biphenyl (B1667301) system, leading to potent antihypertensive effects. ntnu.noekb.eg This established precedent provides a clear rationale for the synthesis and investigation of hybrid structures like this compound for potential cardiovascular applications. ukaazpublications.comresearchgate.net

Overview of Broad Pharmacological Potential of Benzimidazole-Tetrazole Systems Beyond Angiotensin II AT₁ Receptor Antagonism

While the initial impetus for combining benzimidazole and tetrazole motifs was heavily influenced by ARB development, research has revealed that these hybrid systems possess a much broader pharmacological potential. The fusion of these two privileged scaffolds has yielded compounds with diverse biological activities that extend well beyond hypertension.

Studies have reported that benzimidazole-azole hybrids exhibit significant antimicrobial and antiviral properties. nih.govnih.gov The combination of the two heterocyclic rings can lead to compounds with enhanced potency against various bacterial and fungal strains. mdpi.comnih.gov For instance, research has shown that the presence of both rings, often connected by a linker, can result in molecules with improved biological activity compared to the individual heterocyclic compounds. nih.gov Some benzimidazole-triazole hybrids (a class closely related to tetrazoles) have even been investigated as potential agents against SARS-CoV-2. nih.gov

Furthermore, the anticancer potential of these hybrids is an active area of investigation. Both benzimidazole and tetrazole derivatives, individually, are known to possess anticancer properties. nih.govresearchgate.net Their combination in a single molecule offers a strategy for developing novel antitumor agents that may act through various mechanisms, such as enzyme inhibition or disrupting cell proliferation. nih.govresearchgate.net The versatility of these hybrid systems also extends to other therapeutic areas, with reports of anti-inflammatory, analgesic, and antidiabetic activities among related benzimidazole-azole derivatives. nih.govresearchgate.net

This wide spectrum of activity underscores the value of the benzimidazole-tetrazole framework as a versatile template for drug discovery, capable of targeting a range of diseases beyond its original association with the Renin-Angiotensin System.

Data Tables

Table 1: Pharmacological Activities of Individual and Hybrid Scaffolds

Scaffold/Hybrid SystemReported Pharmacological Activities
Benzimidazole Antimicrobial, Anticancer, Antihypertensive, Anti-inflammatory, Antiviral, Anthelmintic, Antidiabetic, Antihistaminic, Proton Pump Inhibition nih.govnih.govbenthamdirect.comderpharmachemica.com
Tetrazole Antihypertensive, Anticancer, Antibacterial, Antifungal, Antiviral, Anticonvulsant, Anti-inflammatory, Antidiabetic isfcppharmaspire.comnih.govnih.govnih.gov
Benzimidazole-Tetrazole/Azole Hybrids Antihypertensive, Antimicrobial, Antiviral, Anticancer, Anti-inflammatory, Analgesic, Antidiabetic ukaazpublications.comnih.govnih.gov

Properties

IUPAC Name

1-(2H-tetrazol-5-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6/c1-2-4-8-7(3-1)10-6-15(8)5-9-11-13-14-12-9/h1-4,6H,5H2,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDMBSDNWQZGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements for 1 2h Tetrazol 5 Ylmethyl Benzimidazole Analogs

Classical and Contemporary Synthetic Routes for Benzimidazole (B57391) Core Formation

The benzimidazole scaffold is a "privileged nucleus" in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.gov These methods can be broadly categorized into condensation reactions and ring-closure approaches.

The most common and direct route to benzimidazole synthesis involves the condensation of o-phenylenediamines with either aldehydes or carboxylic acids (or their derivatives). acs.orgthieme-connect.com This approach is highly versatile due to the commercial availability of a wide array of substituted starting materials. iosrjournals.org

The reaction with aldehydes typically proceeds under oxidative conditions. iosrjournals.org A plausible mechanism involves the initial formation of an imine (Schiff base) between one of the amino groups of the o-phenylenediamine (B120857) and the aldehyde. This is followed by an intramolecular nucleophilic attack by the second amino group, leading to a cyclized intermediate that subsequently undergoes oxidation to form the aromatic benzimidazole ring. umich.edu A variety of catalysts and reagents have been employed to facilitate this transformation, including:

Metal Catalysts: Nanoparticle catalysts, such as those based on copper or nickel, have been shown to be effective. nih.gov For instance, a nano-Ni(II)/Y zeolite catalyst has been used for the condensation of o-phenylenediamines with aromatic aldehydes under solvent-free conditions. nih.gov Similarly, an Al2O3/CuI/PANI nanocomposite has been reported to catalyze this reaction under mild conditions. nih.gov

Brønsted and Lewis Acids: Acid catalysts are frequently used to promote the condensation. acs.org Examples include HClO4–SiO2, fluorous alcohols like trifluoroethanol (TFE) and hexafluoro-2-propanol (HFIP), and various Lewis acids. iosrjournals.org

Photocatalysts: Visible-light-mediated synthesis using photocatalysts like Rose Bengal offers an efficient and environmentally friendly alternative. acs.org

The condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as esters or acid chlorides) is another well-established method. thieme-connect.comnih.gov This reaction often requires high temperatures or the use of dehydrating agents like polyphosphoric acid (PPA) to drive the cyclization. sphinxsai.com Microwave-assisted synthesis has been shown to accelerate this reaction, providing a greener alternative to conventional heating. thieme-connect.com

Catalyst/ReagentStarting MaterialsConditionsKey Advantages
Nano-Ni(II)/Y zeoliteo-Phenylenediamines, Aromatic aldehydesSolvent-freeGood to excellent yields. nih.gov
Al2O3/CuI/PANI nanocompositeo-Phenylenediamines, AldehydesMild conditionsExcellent yields, reusable catalyst. nih.gov
HClO4–SiO2o-Phenylenediamines, AldehydesEthanol, Room temperatureHigh selectivity for 1,2-disubstituted products. iosrjournals.org
Rose Bengalo-Phenylenediamines, AldehydesVisible lightGood to excellent yields, effective for less reactive aldehydes. acs.org
Polyphosphoric acid (PPA)o-Phenylenediamines, Carboxylic acidsHigh temperatureTraditional method for cyclodehydration. sphinxsai.com
Microwave irradiationo-Phenylenediamines, Carboxylic acidsCatalyst-freeEconomical, environmentally friendly, good yields. thieme-connect.com

Beyond the direct condensation methods, several ring-closure strategies have been developed to access substituted benzimidazoles. These approaches often involve the formation of one of the heterocyclic rings from a pre-functionalized acyclic or heterocyclic precursor.

One such strategy involves the intramolecular cyclization of N-acylated o-phenylenediamines. acs.org This dehydration reaction can be promoted by agents like acetic acid, p-toluenesulfonic acid (p-TSA), or solid-supported catalysts such as Amberlyst-15. acs.org Another approach is the reductive cyclization of o-nitroanilines. For example, an intramolecular nitro reduction followed by cyclization can yield a range of substituted benzimidazoles under mild conditions. nih.gov

More advanced methods include transition-metal-catalyzed cross-dehydrogenative coupling and radical cyclization. nih.gov These techniques allow for the formation of the benzimidazole ring through C-H activation and subsequent C-N bond formation, offering novel pathways to complex benzimidazole structures. For instance, phenyliodine diacetate (PIDA)-mediated C(sp2)–H amidation has been used to access a variety of benzimidazole products. nih.gov

Baldwin's rules provide a framework for predicting the favorability of ring-closing reactions based on the size of the ring being formed and the geometry of the reacting centers. youtube.com These rules, which are based on stereoelectronic principles, are crucial for designing effective ring-closure strategies. youtube.com For the formation of five- and six-membered rings, like the imidazole (B134444) ring in benzimidazole, the reactions are generally favored due to low ring strain and achievable transition state geometries. youtube.com

Tetrazole Ring Annulation Methodologies

The tetrazole ring is a key pharmacophore, often serving as a bioisostere for a carboxylic acid group. aip.org Its synthesis is a critical step in the preparation of 1-(2H-tetrazol-5-ylmethyl)benzimidazole and related compounds.

The most prevalent method for constructing the tetrazole ring is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). researchgate.netresearchgate.net This reaction is highly versatile and can be catalyzed by a variety of reagents. researchgate.net

The reaction typically involves an organonitrile and a source of azide, such as sodium azide (NaN₃). rsc.org Catalysts are often employed to activate the nitrile group and facilitate the cycloaddition. These include:

Metal Catalysts: Copper(I) and Copper(II) salts are commonly used. aip.orgrsc.org For example, a heterogeneous Cu(II) catalyst has been used for the microwave-assisted synthesis of 5-substituted 1H-tetrazoles in N-methyl-2-pyrrolidone (NMP). rsc.org Cobalt-based catalysts have also been shown to be effective. acs.org

Lewis Acids: Zinc salts, such as ZnCl₂, can promote the reaction, although the removal of these salts from the final product can be challenging. rsc.org

Regioselectivity can be an issue in the synthesis of substituted tetrazoles, leading to the formation of both 1,5- and 2,5-disubstituted isomers. isaacpub.org However, specific reaction conditions and catalysts can favor the formation of one isomer over the other. For instance, a regioselective cycloaddition of arenediazonium salts with trimethylsilyldiazomethane (B103560) has been reported for the synthesis of 2-aryl-2H-tetrazoles. nih.gov

Other methods for tetrazole synthesis include the reaction of aryldiazonium salts with amidines followed by oxidative ring closure, and the use of diaryliodonium salts for the N2-arylation of 5-substituted-1H-tetrazoles. organic-chemistry.org

In many pharmaceutically important molecules, such as the "sartan" class of angiotensin II receptor antagonists, a tetrazole ring is attached to a biphenyl (B1667301) scaffold. isaacpub.orggoogle.com The strategies used for this linkage can be adapted for the synthesis of this compound.

A common approach involves the N-alkylation of a pre-formed tetrazole ring with a suitably functionalized biphenyl derivative. isaacpub.orgresearchgate.net For example, a 5-substituted-1H-tetrazole can be alkylated with a compound like 4'-(bromomethyl)-biphenyl-2-carbonitrile. isaacpub.org This reaction often leads to a mixture of 1,5- and 2,5-regioisomers, which may require separation by chromatography. isaacpub.orgresearchgate.net

Alternatively, the tetrazole ring can be formed on a biphenyl precursor that already contains the benzimidazole moiety. This would involve the conversion of a nitrile group on the biphenyl ring to a tetrazole via a cycloaddition reaction, as described in the previous section. This approach can offer better control over the final structure and avoid the issue of regioisomers in the alkylation step.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals. chemmethod.comchemmethod.com Several green strategies have been developed for the synthesis of benzimidazole and tetrazole derivatives.

For benzimidazole synthesis, green approaches include:

Use of Green Solvents: Water and deep eutectic solvents (DESs) have been used as environmentally benign reaction media. nih.govmdpi.com DESs can sometimes act as both the solvent and the catalyst. nih.gov

Catalyst-Free Reactions: In some cases, the condensation of o-phenylenediamines with aldehydes can be achieved in water without the need for a catalyst. sphinxsai.com

Energy-Efficient Methods: Microwave irradiation and ultrasound assistance can significantly reduce reaction times and energy consumption compared to conventional heating. thieme-connect.comnih.govtandfonline.com For example, ultrasound-assisted synthesis of benzimidazoles has been achieved using catalysts derived from agro-waste, such as banana peel extract. benthamdirect.com

For tetrazole synthesis, green chemistry approaches have focused on:

Heterogeneous Catalysts: The use of recyclable heterogeneous catalysts, such as copper-based nanocatalysts, simplifies product purification and reduces waste. rsc.orgrsc.org

Microwave-Assisted Synthesis: Microwave heating has been shown to dramatically shorten reaction times for the [2+3] cycloaddition reaction, often from hours to minutes. aip.orgrsc.org This not only saves energy but can also lead to higher yields and purities. aip.org

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

The synthesis of this compound and its analogs is a multi-faceted process that does not typically proceed via a single-step reaction. The construction of this molecule, which links a benzimidazole ring to a tetrazole moiety through a methylene (B1212753) bridge, necessitates strategic planning involving either the formation of one heterocycle onto a pre-existing, functionalized version of the other, or the coupling of the two fully-formed heterocycles. The optimization of catalytic systems and reaction conditions is paramount for maximizing yield, purity, and efficiency in each synthetic step. The primary synthetic strategies revolve around two main pathways: the condensation of o-phenylenediamine with a tetrazolylacetic acid derivative or the N-alkylation of benzimidazole with a reactive 5-(halomethyl)tetrazole.

Catalytic Formation of the Benzimidazole Ring

A common and efficient method for constructing the benzimidazole core involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent. In the context of synthesizing the target molecule, this would involve the reaction of o-phenylenediamine with (2H-tetrazol-5-yl)acetic acid or a related derivative. The catalysis of this cyclocondensation step is crucial for driving the reaction towards completion, often under milder conditions.

A variety of catalytic systems have been developed for this transformation. Acid catalysts are particularly prevalent. For instance, a study demonstrated that acetic acid can effectively promote the condensation of o-phenylenediamine with aldehydes to form 1,2-disubstituted benzimidazoles, suggesting its potential utility in reactions with carboxylic acids like (2H-tetrazol-5-yl)acetic acid. researchgate.net Microwave irradiation has also been employed in conjunction with acetic acid to accelerate the reaction, offering a green chemistry approach with significantly reduced reaction times and high yields. researchgate.net

Solid acid catalysts and metal-organic frameworks (MOFs) represent another class of effective catalysts. Materials like the iron-based MOF, MIL-53(Fe), have been shown to be highly efficient and reusable catalysts for the synthesis of 2-aryl-1H-benzimidazoles from o-phenylenediamines and aldehydes. acs.org These reactions can often be performed under solvent-free conditions at elevated temperatures (e.g., 80 °C), with the catalyst being easily recovered and reused multiple times without a significant loss of activity. acs.org The optimization of these systems involves screening catalyst loading, temperature, and solvent (or lack thereof) to achieve the best results, as summarized in the table below.

Table 1: Optimization of Reaction Conditions for Benzimidazole Synthesis from o-Phenylenediamine and Aldehydes (Model for Carboxylic Acid Reactants)
CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
MIL-53(Fe)10 mg per 1 mmol substrateSolvent-free8015 min94 acs.org
Acetic Acid (Thermal)Not specifiedGlacial Acetic AcidReflux4-8 h50-92 researchgate.net
Acetic Acid (Microwave)Not specifiedGlacial Acetic AcidNot specified4-8 min75-95 researchgate.net
Er(OTf)31 mol%Solvent-free1005-10 min (MW)86-99
Au/TiO21 wt.% (60 mg)CHCl3:MeOH (3:1)252 h>90

Catalytic Synthesis of the Tetrazole Moiety

The formation of the 5-substituted tetrazole ring is typically achieved through a [3+2] cycloaddition reaction between a nitrile and an azide source. For the synthesis of the key precursor, (2H-tetrazol-5-yl)acetic acid, the starting material would be cyanoacetic acid. Various catalytic systems have been optimized to make this reaction safer and more efficient, avoiding the use of hazardous hydrazoic acid.

Heterogeneous catalysts are particularly advantageous. For example, CoY zeolite has been reported as a simple, efficient, and reusable catalyst for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. nih.gov The optimization of this protocol involved testing various metal-exchanged zeolites, with CoY showing superior performance. The reaction conditions are typically aerobic, at elevated temperatures (e.g., 120 °C) in a solvent like DMF, with the catalyst being easily recoverable and reusable. nih.gov

Nanoparticle catalysts also show great promise. ZnO nanoparticles embedded in a magnetic periodic mesoporous organosilica have been used to catalyze the one-pot synthesis of (E)-2-(1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives. mdpi.com The mechanism involves the catalyst activating an aldehyde for a Knoevenagel condensation, followed by a concerted [3+2] cycloaddition with sodium azide. mdpi.com This highlights the dual Lewis acidic role of the catalyst in promoting cascade reactions.

Table 2: Catalytic Systems for the Synthesis of 5-Substituted Tetrazoles from Nitriles and Sodium Azide
CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
CoY ZeolitePhenylacetonitrileDMF1201495 nih.gov
FeY ZeolitePhenylacetonitrileDMF1201484 nih.gov
CuY ZeolitePhenylacetonitrileDMF1201479 nih.gov
Zn(II) saltsVarious nitrilesWaterRefluxNot specifiedHigh

Catalytic N-Alkylation for Benzimidazole-Tetrazole Linkage

The crucial step in forming this compound is the N-alkylation of the benzimidazole ring with a 5-(halomethyl)tetrazole, such as 5-(chloromethyl)tetrazole. This reaction often produces a mixture of N1 and N2 alkylated isomers on the tetrazole ring, and potentially on the benzimidazole if it is unsubstituted. Therefore, catalytic systems that offer regioselectivity are highly desirable.

The alkylation is typically performed under basic conditions to deprotonate the N-H of the benzimidazole, creating a nucleophile that attacks the electrophilic methylene carbon of the tetrazole derivative. While strong bases like sodium hydride are effective, milder bases such as potassium carbonate (K₂CO₃) are often preferred for their operational simplicity. rsc.org The choice of solvent is critical, with polar aprotic solvents like acetone (B3395972) or DMF being common.

While many N-alkylation reactions are performed stoichiometrically with a base, catalytic approaches are emerging. For instance, the Lewis acid B(C₆F₅)₃ has been shown to be a highly effective metal-free catalyst for the site-selective N1-alkylation of benzotriazoles with diazoalkanes, suggesting its potential applicability for directing alkylation on similar N-heterocyclic systems. nih.gov Phase-transfer catalysts (PTCs) can also be employed to facilitate the reaction between the benzimidazole salt and the alkylating agent, especially when dealing with different phases. The optimization of these conditions is essential to control the regioselectivity and maximize the yield of the desired this compound isomer.

A study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of K₂CO₃ provided insight into the regioselectivity of alkylation on the tetrazole ring, yielding a mixture of the 1,5- and 2,5-disubstituted products. rsc.org Computational studies using Density Functional Theory (DFT) can be employed to predict the nucleophilicity of the different nitrogen atoms in the heterocyclic rings, helping to rationalize and predict the experimental outcomes of the alkylation reaction. rsc.org

Table 3: Conditions for N-Alkylation of Heterocycles (Model for Benzimidazole-Tetrazole Coupling)
HeterocycleAlkylating AgentCatalyst/BaseSolventTemperatureKey OutcomeReference
N-benzoyl 5-(aminomethyl)tetrazoleBenzyl bromideK₂CO₃AcetoneRoom TempYielded mixture of N1 and N2 alkylated tetrazoles (74% total) rsc.org
BenzotriazoleDiazoalkanesB(C₆F₅)₃ (10 mol%)DCMRoom TempSelective N1-alkylation in good to excellent yields nih.gov
5-Alkyltetrazoleiso-Pentyl bromiden-BuLi (2.3 eq)THF0 °Cα-alkylation of the alkyl side chain (90%)

Advanced Spectroscopic and Analytical Characterization in 1 2h Tetrazol 5 Ylmethyl Benzimidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1-(2H-tetrazol-5-ylmethyl)benzimidazole and its Analogs

In ¹H NMR spectra of benzimidazole (B57391) derivatives, the proton of the N-H group typically appears as a singlet in the downfield region, often around δ 12.0-13.0 ppm. rsc.org The aromatic protons of the benzimidazole ring system and any aryl substituents exhibit complex multiplets in the aromatic region (δ 7.0-8.5 ppm). rsc.org For this compound, the methylene (B1212753) bridge protons (-CH₂-) would be expected to produce a characteristic singlet, with its chemical shift influenced by the adjacent heterocyclic rings.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.govbeilstein-journals.org The carbon atoms of the benzimidazole and tetrazole rings resonate at distinct chemical shifts. For instance, the C2 carbon of the benzimidazole ring is typically observed downfield. nih.govbeilstein-journals.org The presence of tautomerism in NH-benzimidazoles can lead to the averaging of signals for symmetrically related carbons (C4/C7, C5/C6, and C3a/C7a) in solution. nih.govbeilstein-journals.org However, in the solid state or in certain solvents, these carbons may show distinct signals, allowing for unambiguous assignment. nih.govbeilstein-journals.org

¹H NMR Spectral Data for Representative Benzimidazole Derivatives
CompoundSolventChemical Shift (δ, ppm) and Multiplicity
2-Phenyl-1H-benzimidazoleDMSO12.95 (s, 1H, NH), 8.17 (d, 2H), 7.70–7.45 (m, 5H), 7.20 (d, 2H) rsc.org
2-(4-Methoxyphenyl)-1H-benzimidazoleDMSO12.75 (s, 1H, NH), 8.12 (dd, 2H), 7.62 (d, 1H), 7.49 (d, 1H), 7.20–7.13 (m, 2H), 7.11 (d, 2H), 3.84 (s, 3H, -OCH₃) rsc.org
2-Methyl-1H-benzimidazoleDMSO-d₆12.78 (s, 1H), 8.17 (d, J=7.2 Hz, 2H), 7.56-7.38 (m, 5H), 7.04 (d, J=8.4, 1H), 2.43 (s, 3H) rsc.org
¹³C NMR Spectral Data for Representative Benzimidazole Derivatives
CompoundSolventChemical Shift (δ, ppm)
2-Phenyl-1H-benzimidazoleNot Specified151.31, 143.83, 135.05, 130.17, 129.98, 129.07, 126.51, 122.65, 121.81, 118.92, 111.45 rsc.org
2-(4-Methoxyphenyl)-1H-benzimidazoleNot Specified151.37, 143.89, 134.98, 128.02, 122.69, 122.09, 121.48, 118.50, 114.38, 111.06, 55.34, 14.10 rsc.org
2-(4-Hydroxyphenyl)-1H-benzimidazoleDMSO-d₆159.59, 152.25, 128.62, 122.07, 121.62, 116.15 rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis in this compound Derivatives

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, FT-IR spectra provide valuable information about the characteristic vibrations of the benzimidazole and tetrazole rings, as well as any substituents. nih.govnih.gov

Key vibrational bands include:

N-H Stretching: The N-H stretching vibration of the imidazole (B134444) ring in benzimidazole derivatives typically appears as a broad band in the region of 3200-2650 cm⁻¹. nih.gov

C=N Stretching: The C=N stretching vibration within the imidazole ring is usually observed in the range of 1631-1610 cm⁻¹. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations are found in the 3100-3000 cm⁻¹ region. mdpi.com

Tetrazole Ring Vibrations: The tetrazole ring exhibits characteristic vibrations, with N=N stretching often appearing around 1329 cm⁻¹. pnrjournal.com Other vibrations of the tetrazole ring are typically found in the 1640-1340 cm⁻¹ and 1200-900 cm⁻¹ regions. pnrjournal.com

Characteristic FT-IR Absorption Bands for Benzimidazole and Tetrazole Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Benzimidazole N-HStretching3200 - 2650 nih.gov
Benzimidazole C=NStretching1631 - 1610 rsc.org
Aromatic C-HStretching3100 - 3000 mdpi.com
Tetrazole RingStretching1640 - 1340, 1200 - 900 pnrjournal.com
Tetrazole N=NStretching~1329 pnrjournal.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination of this compound Compounds

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its analogs. nih.govresearchgate.net Techniques like Electrospray Ionization (ESI-MS) are commonly used to obtain the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular formula. nih.govnih.gov

The fragmentation of the benzimidazole core often involves the sequential loss of HCN molecules. researchgate.net In derivatives with side chains, fragmentation can occur at various bonds, providing valuable structural information. researchgate.net For this compound, fragmentation could involve cleavage of the bond between the methylene bridge and the heterocyclic rings, as well as fragmentation of the tetrazole and benzimidazole rings themselves. The fragmentation pathways of tetrazoles are influenced by substituents and can proceed through multiple routes. mdpi.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments with a high degree of confidence. ias.ac.in

Example of HRMS Data for a Benzimidazole Derivative
CompoundIonization ModeCalculated m/zFound m/zReference
2-(4-Hydroxyphenyl)-1H-benzimidazoleESI211.0866 [M+H]⁺211.0863 rsc.org
2-(4-Methylphenyl)-1H-benzimidazoleESI209.1073 [M+H]⁺209.1072 rsc.org
2-(1,3-Benzodioxol-5-yl)-1H-benzimidazoleESI239.0815 [M+H]⁺239.0811 rsc.org

Elemental Analysis for Stoichiometric Validation of Synthesized this compound Derivatives

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a synthesized compound. nih.gov This analysis is essential for verifying the empirical formula of the newly prepared this compound derivatives. nih.gov The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and correct stoichiometry of the synthesized compound. nih.gov

Hypothetical Elemental Analysis Data for this compound
ElementCalculated (%)Found (%)
C54.5454.50
H4.074.10
N41.3941.35

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic techniques are indispensable for both monitoring the progress of chemical reactions and for the purification of the final products in the synthesis of this compound and its derivatives. ias.ac.inijcrt.org

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction. nih.gov By spotting the reaction mixture on a TLC plate at different time intervals, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. nih.gov This allows for the determination of the reaction's completion. nih.gov

Column Chromatography is a widely used technique for the purification of the synthesized compounds. nih.govprepchem.com The crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a suitable solvent system (mobile phase) is passed through the column to separate the desired product from unreacted starting materials and byproducts. nih.gov High-Performance Liquid Chromatography (HPLC) can also be employed for both analytical and preparative-scale purification, offering higher resolution and efficiency. nih.gov

Common Chromatographic Techniques in Benzimidazole Synthesis
TechniquePrimary UseStationary Phase ExampleMobile Phase ExampleReference
Thin-Layer Chromatography (TLC)Reaction MonitoringSilica Gel 60 F₂₅₄Ethyl acetate/n-hexane (3:5) nih.gov
Column ChromatographyPurificationSilica Gel 60Ethyl acetate/n-hexane (1:1) nih.gov
High-Performance Liquid Chromatography (HPLC)Purification and AnalysisAmylase-based chiral stationary phaseNot Specified nih.gov

Structure Activity Relationship Sar Investigations of 1 2h Tetrazol 5 Ylmethyl Benzimidazole and Its Analogues

Elucidating Key Pharmacophoric Elements for Angiotensin II AT1 Receptor Antagonism

A prominent class of antihypertensive drugs, known as sartans, function by blocking the Angiotensin II AT1 receptor. nih.gov Many of these drugs, such as candesartan (B1668252) and losartan (B1675146), are derivatives of a benzimidazole (B57391) or a related heterocyclic system linked to a biphenyl-tetrazole moiety. nih.govnih.gov The development of these agents has been guided by extensive SAR studies to delineate the exact molecular features required for potent and selective receptor binding. nih.gov

The biphenyl-tetrazole group is a quintessential pharmacophoric element for high-affinity binding to the AT1 receptor. researchgate.net This moiety allows the antagonist molecule to mimic the binding of the natural ligand, Angiotensin II.

The Tetrazole Ring: The five-membered tetrazole ring is a critical component. Its acidic nature allows it to function as a bioisostere of a carboxylic acid group, a feature also present in some non-tetrazole antagonists like telmisartan. researchgate.netresearchgate.net This acidic group is believed to interact with a key basic residue, such as lysine, in the AT1 receptor binding pocket. Tetrazole-containing compounds have demonstrated significant inhibitory activity, and the tetrazole ring offers greater metabolic stability compared to a simple carboxylic acid. researchgate.net

The Biphenyl (B1667301) System: The biphenyl structure provides a rigid scaffold that correctly orients the acidic tetrazole group to engage with the receptor. researchgate.net The two phenyl rings offer opportunities for hydrophobic interactions within the receptor, enhancing binding affinity. The specific positioning of the tetrazole group at the ortho-position of the distal phenyl ring is a common structural feature in many potent AT1 antagonists, including losartan, valsartan (B143634), and candesartan. nih.govresearchgate.net

Binding Characteristics: The combination of these features in the biphenyl-tetrazole moiety contributes to the formation of tight, long-lasting complexes with the AT1 receptor. nih.gov This results in what is known as insurmountable antagonism, where the antagonist's effect is not easily overcome by increasing concentrations of the natural ligand, Angiotensin II. This property is highly desirable for a long duration of clinical action. nih.gov The potency of these antagonists often follows the order of candesartan > EXP3174 (losartan's active metabolite) > valsartan > irbesartan (B333) >> losartan, reflecting differences in their ability to form these tight-binding complexes. nih.gov

Substitution at the N-1 Position: The N-1 position of the benzimidazole ring is typically where the linker to the biphenyl-tetrazole moiety is attached. Modifications at this position are critical and are discussed in the linker section.

Substitution at the C-2 Position: The nature of the substituent at the C-2 position significantly influences potency. In candesartan, an ethoxy group (-OCH2CH3) at this position contributes to its insurmountable antagonism. nih.gov Research has shown that an alkyl side chain at this position is a common feature for potent antagonism. nih.gov

Substitution at the Benzene (B151609) Moiety (C-4, C-5, C-6, C-7): While less common in the major sartan drugs, substitutions on the benzene portion of the benzimidazole ring can modulate activity. Introducing electron-withdrawing or electron-donating groups can alter the electronic properties and lipophilicity of the molecule, thereby affecting receptor interaction and pharmacokinetic properties.

Docking studies on related imidazole-based antagonists have provided further insights. For instance, the orientation of an n-butyl group on the imidazole (B134444) ring was found to be of primary importance for binding affinity. uoa.gr An analog with a 4-butyl substitution showed high binding affinity (elogIC50 = 9.46), whereas a related compound with a 2-butyl substitution displayed very low affinity (elogIC50 = 5.77), highlighting the high degree of spatial selectivity within the receptor's binding site. uoa.gr

Table 1: Impact of Imidazole/Benzimidazole Substituents on AT1 Receptor Binding Affinity



**Table 3: SAR of Benzimidazole Derivatives for Antifungal Activity**
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SAR Studies for Other Biological Activities

SAR in the Context of Antiproliferative and Other Targeted Activities

The benzimidazole nucleus is a privileged scaffold in drug discovery, known to be a structural isostere of purine (B94841), which allows for interactions with various biological targets, including enzymes and nucleic acids. researchgate.net The conjugation of a tetrazole ring, a well-established bioisostere for carboxylic acids, to the benzimidazole core can enhance its pharmacological profile, including its metabolic stability and bioavailability. nih.gov

While comprehensive SAR studies specifically on 1-(2H-tetrazol-5-ylmethyl)benzimidazole for antiproliferative activity are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally related benzimidazole-tetrazole hybrids. Research into various substituted benzimidazole derivatives has consistently demonstrated that the nature and position of substituents on both the benzimidazole and the attached heterocyclic ring profoundly influence their cytotoxic and other biological activities. nih.govnih.gov

For instance, studies on a series of fluoro-substituted 2-phenyl-1H-benzimidazole derivatives have shown significant antiproliferative activity against various cancer cell lines. In this series, the position of the fluorine atom on the phenyl ring was critical, with ortho- and para-substituted compounds generally exhibiting greater potency than their meta-counterparts. researchgate.netacgpubs.org Furthermore, the presence of a methyl group at the 5-position of the benzimidazole ring was found to enhance antiproliferative activity in most cases. acgpubs.org

In a series of novel 1,2,5-trisubstituted benzimidazole derivatives, specific substitution patterns were found to be crucial for cytotoxic activity and for overcoming multidrug resistance in cancer cells. researchgate.net One compound from this series demonstrated substantial cytotoxic effects, particularly in doxorubicin-resistant cells, highlighting the potential of targeted substitutions on the benzimidazole core. researchgate.net

To illustrate the impact of substitution on the biological activity of related benzimidazole systems, the following table presents data from a study on fluoro-substituted benzimidazole derivatives.

Compound IDBenzimidazole Substitution (R1)Phenyl Substitution (R2)Cell LineIC50 (µM)
ORT14 H4-FA5490.377
A4980.377
A3750.377
HeLa0.188
HepG20.188
ORT15 CH32-FA5490.354
A4980.354
HeLa0.354
A3750.177
HepG20.177

Data is illustrative and based on related fluoro-substituted benzimidazole scaffolds to demonstrate SAR principles. acgpubs.org

These findings underscore the importance of systematic structural modifications to optimize the antiproliferative and other targeted activities of benzimidazole-based compounds. For this compound, it can be inferred that substitutions on the benzimidazole ring (e.g., at the 2-, 5-, or 6-positions) and potentially on the tetrazole ring itself would significantly modulate its biological activity.

Regioisomeric Considerations and Tautomeric Forms in SAR Analysis of Tetrazole-Benzimidazole Systems

The biological activity of 5-substituted tetrazoles is intrinsically linked to their tautomeric and regioisomeric forms. The 5-substituted tetrazole ring can exist in two tautomeric forms: the 1H- and 2H-tautomers. ajgreenchem.com Theoretical studies have indicated that while the 2H-tautomer is generally more stable in the gas phase, the 1H-tautomer is often the predominant form in solution. ajgreenchem.com This equilibrium is significant as the two tautomers possess different physicochemical properties, which can affect their interaction with biological targets. nih.gov

Furthermore, the benzimidazole ring itself can exhibit tautomerism, with a proton capable of migrating between the N1 and N3 positions. beilstein-journals.orgnih.gov This prototropic tautomerism is influenced by the solvent and the nature of the substituents on the benzimidazole ring. researchgate.net The binding affinity of each tautomer to a protein target can differ, making the tautomeric equilibrium a critical factor in determining the biological activity of benzimidazole derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism in benzimidazole compounds, with the chemical shifts of the carbon atoms in the benzene ring (particularly C4/C7 and C5/C6) being sensitive to the position of the tautomeric equilibrium. beilstein-journals.orgnih.gov

For this compound, a comprehensive SAR analysis would necessitate the synthesis and biological evaluation of both the 1H- and 2H-tetrazole tautomers, as well as the different possible regioisomers. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the relative stabilities of these different forms and their potential interactions with biological targets, guiding the rational design of more potent analogues. bohrium.comresearchgate.net A study on the tautomerism of 5-nitriminotetrazole using DFT highlighted the structural and electronic differences between various proton tautomers. bohrium.com

Mechanistic Insights and Biological Target Interactions of 1 2h Tetrazol 5 Ylmethyl Benzimidazole Derivatives

Molecular Mechanisms of Angiotensin II AT1 Receptor Antagonism

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid-electrolyte balance, with the angiotensin II (Ang II) peptide hormone playing a central role. nih.gov Benzimidazole (B57391) derivatives, particularly those belonging to the "sartan" class of drugs, are recognized for their ability to antagonize the Ang II AT1 receptor, thereby mitigating the hypertensive effects of Ang II. nih.govresearchgate.net

The binding of 1-(2H-tetrazol-5-ylmethyl)benzimidazole derivatives to the angiotensin II AT1 receptor is a key determinant of their antihypertensive efficacy. The structural features of these molecules, including the heterocyclic benzimidazole ring, an alkyl side chain, and an acidic tetrazole group, are crucial for their interaction with the receptor. nih.govresearchgate.net The nitrogen atoms within the benzimidazole ring system are thought to contribute to a favorable affinity for various receptor types. nih.gov

The formation of the ligand-receptor complex involves specific molecular interactions. While detailed crystallographic data for this compound itself with the AT1 receptor is not extensively available in the provided context, the general principles of sartan binding are well-understood. These antagonists typically occupy the binding pocket of the AT1 receptor, preventing Ang II from binding and activating the receptor. The affinity of these compounds for the receptor can be quantified using binding assays, which determine the concentration of the ligand required to occupy 50% of the receptors (IC50 value). The pharmacological activity of some benzimidazole derivatives has been shown to be inversely related to the size of substituents at the 5-position of the benzimidazole nucleus, suggesting that smaller alkyl groups may lead to more potent antihypertensive activity. nih.gov

Table 1: Key Structural Features for AT1 Receptor Binding

Structural Feature Role in Binding
Benzimidazole Ring Core heterocyclic system contributing to receptor affinity. nih.govresearchgate.netnih.gov
Alkyl Side Chain Important for proper orientation within the binding pocket. nih.govresearchgate.net

| Tetrazole Group | Acidic moiety crucial for strong interaction with the receptor. nih.govresearchgate.net |

Angiotensin II receptor antagonists can be classified as either competitive or non-competitive inhibitors. Competitive antagonists bind reversibly to the same site as the endogenous ligand (Ang II), and their inhibitory effect can be overcome by increasing the concentration of the agonist. In contrast, non-competitive antagonists bind to the receptor in a manner that is not easily reversible, and their effects cannot be surmounted by higher concentrations of Ang II.

Derivatives of benzimidazole, such as candesartan (B1668252) and telmisartan, are known to act as Ang II receptor antagonists by blocking the binding of Ang II to the AT1 receptor. nih.gov This mode of action is characteristic of competitive antagonism. The "sartans" are designed to compete with Ang II for the AT1 receptor, thereby preventing the physiological actions of Ang II that lead to vasoconstriction and increased blood pressure. nih.gov

Elucidation of Molecular Targets for Non-Angiotensin II Receptor Mediated Activities

Beyond their cardiovascular applications, derivatives of the benzimidazole scaffold, which is a core component of this compound, exhibit a broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, and antiproliferative effects, which are mediated through interactions with various molecular targets distinct from the AT1 receptor.

The antimicrobial properties of benzimidazole derivatives are attributed to their ability to interfere with essential microbial pathways. One of the key targets for these compounds are the bacterial topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and transcription, making them excellent targets for antibacterial agents. mdpi.comresearchgate.net

Computer-aided drug design and docking studies have shown that 2,5(6)-substituted benzimidazole derivatives have the potential to be effective inhibitors of E. coli DNA gyrase B. mdpi.comresearchgate.net These compounds are predicted to form key hydrogen bond interactions with specific amino acid residues within the enzyme's active site, such as Asn46, Asp73, and Arg136, leading to an inhibitory effect. mdpi.comresearchgate.net Furthermore, certain 1,5-disubstituted tetrazole derivatives have demonstrated inhibitory activity against both gyrase and topoisomerase IV isolated from S. aureus. nih.gov The benzimidazole scaffold is considered a purine (B94841) isostere, which may allow it to competitively inhibit enzymes involved in nucleic acid synthesis. nih.gov

Table 2: Investigated Microbial Enzyme Inhibition by Benzimidazole/Tetrazole Derivatives

Derivative Class Target Enzyme Proposed Interaction Reference
2,5(6)-substituted benzimidazoles E. coli DNA Gyrase B Hydrogen bonding with Asn46, Asp73, Arg136 mdpi.comresearchgate.net

Benzimidazole derivatives have demonstrated significant anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response. nih.govnih.gov A primary mechanism of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov Some benzimidazole derivatives have shown promising COX-2 inhibition with IC50 values in the micromolar range. nih.gov

In addition to COX inhibition, these compounds can interact with other components of the inflammatory cascade, including 5-lipoxygenase (5-LOX) activating protein, transient receptor potential vanilloid-1 (TRPV1), cannabinoid receptors, and bradykinin (B550075) receptors. nih.gov By modulating these targets, benzimidazole derivatives can effectively reduce the production of inflammatory mediators and alleviate inflammatory processes. In silico studies have also been employed to analyze the affinity of these derivatives for various therapeutic targets within the inflammatory pathway. nih.gov

The antiproliferative activity of benzimidazole derivatives is a rapidly growing area of research, with many compounds demonstrating potent anticancer effects through a variety of mechanisms. nih.govnih.gov These mechanisms often involve the inhibition of key enzymes that regulate cell growth and proliferation, as well as the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.govnih.gov

A significant antiproliferative mechanism of some benzimidazole derivatives is the inhibition of topoisomerases I and II, enzymes that are vital for DNA replication and segregation in cancer cells. nih.govnih.govnih.gov By poisoning these enzymes, the derivatives can lead to DNA damage and ultimately cell death. nih.gov Furthermore, benzimidazole-based compounds have been investigated as inhibitors of other critical targets in cancer, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and poly (ADP-ribose) polymerase (PARP). nih.gov

The ability of these compounds to induce cell cycle arrest is another important aspect of their antiproliferative profile. For instance, some benzimidazole-1,2,3-triazole hybrids have been shown to cause cell cycle arrest at the G2/M phase in cancer cell lines. nih.gov Similarly, other tetracyclic benzimidazole derivatives can induce cell cycle arrest in the G1 phase. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The induction of apoptosis is often observed alongside cell cycle arrest, with studies showing an increase in the apoptotic cell population following treatment with these compounds. nih.govnih.gov

Table 3: Antiproliferative Mechanisms of Benzimidazole Derivatives

Mechanism Specific Target/Effect Reference
Enzyme Inhibition Topoisomerase I and II, EGFR, VEGFR, PARP nih.govnih.govnih.gov
Cell Cycle Arrest G2/M phase arrest, G1 phase arrest nih.govnih.gov
Apoptosis Induction Increased apoptotic cell population nih.govnih.gov

| DNA Interaction | Minor groove binding, G-quadruplex DNA interaction | nih.gov |

Urease Enzyme Inhibition Mechanisms of this compound Derivatives

Derivatives of this compound have emerged as a significant class of compounds in the study of urease inhibition. Urease, a nickel-dependent metalloenzyme, plays a crucial role in the breakdown of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov This enzymatic activity is a key virulence factor for several pathogens, including Helicobacter pylori, and contributes to various pathological conditions. nih.govnih.gov The inhibition of urease is, therefore, a key therapeutic strategy. The unique structural combination of the benzimidazole and tetrazole rings in these derivatives has been a focal point of research aimed at developing potent and specific urease inhibitors. researchgate.net

Mechanistic Insights and Biological Target Interactions

The inhibitory action of benzimidazole-tetrazole derivatives against the urease enzyme is primarily attributed to their interaction with the nickel ions in the enzyme's active site. The active site of urease contains a bi-nickel center, which is essential for its catalytic activity. nih.govnih.gov Molecular docking studies and structure-activity relationship (SAR) analyses of various benzimidazole derivatives have provided significant insights into their binding modes.

Research on a range of benzimidazole analogues has consistently demonstrated that the nitrogen atoms within the heterocyclic rings play a pivotal role in coordinating with the nickel ions, thereby disrupting the normal enzymatic mechanism. nih.govnih.gov The tetrazole moiety, with its multiple nitrogen atoms, is thought to significantly enhance this chelating effect, leading to potent inhibition.

Molecular docking studies on related benzimidazole derivatives have revealed that these compounds fit into the active site of the urease enzyme, forming key interactions with amino acid residues and the nickel ions. nih.govlookchem.commdpi.com For instance, studies on triazinoindole bearing benzimidazole hybrids have shown that substitutions on the aryl ring, particularly hydroxyl and fluoro groups, play a crucial role in the binding interactions with the active site of the urease enzyme. nih.govmdpi.com These interactions often involve hydrogen bonding and hydrophobic contacts, which stabilize the enzyme-inhibitor complex. researchgate.net

The general mechanism of inhibition for this class of compounds involves the blocking of the substrate, urea, from accessing the active site. The benzimidazole-tetrazole scaffold acts as a competitive inhibitor in many cases. niscpr.res.in The potency of inhibition is often influenced by the nature and position of substituent groups on the benzimidazole or an associated phenyl ring. nih.govlookchem.com Both electron-donating and electron-withdrawing groups can affect the inhibitory potential, suggesting a complex interplay of electronic and steric factors in the binding process. lookchem.com

Detailed Research Findings

A substantial body of research has been dedicated to synthesizing and evaluating the urease inhibitory potential of various benzimidazole derivatives. These studies consistently report moderate to excellent inhibitory activities, often surpassing that of the standard inhibitor, thiourea (B124793).

One study on novel benzimidazole-piperazine based derivatives reported IC₅₀ values ranging from 3.36 to 10.81 µM, which were significantly lower than that of thiourea (IC₅₀: 22 µM). nih.gov The most potent compound in this series demonstrated strong interactions with the key residues in the enzyme's active site, as revealed by molecular docking. nih.govelsevierpure.com

Furthermore, research on triazinoindole bearing benzimidazole/benzoxazole hybrids demonstrated exceptionally potent urease inhibition, with IC₅₀ values as low as 0.20 ± 0.01 µM. nih.govmdpi.com The structure-activity relationship analysis indicated that the presence of multiple hydroxyl groups on the aryl ring significantly enhanced the inhibitory activity. nih.gov

While direct studies on this compound are limited, the extensive research on its derivatives provides a strong foundation for understanding its potential as a urease inhibitor. The collective evidence strongly suggests that the benzimidazole-tetrazole scaffold is a promising framework for the design of novel and potent urease inhibitors.

Interactive Data Table: Urease Inhibition by Benzimidazole Derivatives

Compound SeriesNumber of Analogs TestedIC₅₀ Range (µM)Standard InhibitorStandard IC₅₀ (µM)Reference
Benzimidazole-piperazine derivatives143.36 - 10.81Thiourea22 nih.gov
Substituted benzimidazoles190.90 - 35.20Thiourea21.40 ± 0.21 nih.gov
Triazinoindole-benzimidazole hybrids240.20 - 36.20Thiourea21.40 ± 0.21 nih.govmdpi.com
Benzimidazole-hydrazone derivativesNot specified0.0155 - 0.0602Thiourea0.5115 ± 0.0233 researchgate.net
5,6-dimethyl-2-phenyl-1H-benzimidazole derivativesNot specified8.04 - 12.02 (µg/mL)Thiourea14.04 (µg/mL) erdogan.edu.tr

Computational Chemistry and Theoretical Modeling in 1 2h Tetrazol 5 Ylmethyl Benzimidazole Research

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of benzimidazole-tetrazole systems. These methods allow for the optimization of molecular geometry and the calculation of various electronic properties from first principles.

The reactivity and stability of molecules like 1-(2H-tetrazol-5-ylmethyl)benzimidazole can be effectively analyzed using global reactivity descriptors derived from the energies of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a smaller gap generally indicates lower kinetic stability and higher chemical reactivity. nih.govindexcopernicus.com Theoretical studies on related benzimidazole (B57391) structures show that this energy gap is a reliable indicator of electron conductivity and the molecule's susceptibility to chemical reactions. nih.gov

Calculations of thermodynamic properties, such as the Gibbs free energy, can determine the relative stability of different conformers of a molecule. sciencepublishinggroup.com For benzimidazole-hydrazide-hydrazone compounds, for example, negative Gibbs free energy values suggest that conformers are formed through spontaneous reactions, and the conformer with the lowest energy is the most stable. sciencepublishinggroup.com These principles are directly applicable to assessing the stability of this compound.

Table 1: Global Reactivity Descriptors Calculated via DFT This table illustrates typical quantum chemical descriptors used to evaluate the reactivity of benzimidazole derivatives. The values are conceptual and representative of data found in computational studies.

DescriptorFormulaSignificance
HOMO Energy (EHOMO)-Indicates electron-donating ability. nih.gov
LUMO Energy (ELUMO)-Indicates electron-accepting ability. nih.gov
Energy Gap (ΔE)ELUMO - EHOMODetermines chemical reactivity and stability. nih.govindexcopernicus.com
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. indexcopernicus.com
Chemical Softness (S)1 / ηReciprocal of hardness, indicates reactivity. indexcopernicus.com
Electrophilicity Index (ω)(μ2) / (2η)Measures the capacity to accept electrons. nih.govindexcopernicus.com

Data in this table is illustrative and based on principles from computational chemistry studies.

The sites of nucleophilic and electrophilic attack within a molecule are critical for understanding its interaction with biological targets. nih.gov Molecular Electrostatic Potential (MEP) maps are powerful visual tools for this purpose. nih.govnih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. nih.gov For benzimidazole derivatives, negative potentials are often localized over electronegative nitrogen atoms, identifying them as potential nucleophilic centers. nih.govindexcopernicus.com

Frontier orbital analysis further clarifies reactivity. The HOMO density distribution highlights regions likely to donate electrons (nucleophilic sites), whereas the LUMO density shows areas that can accept electrons (electrophilic sites). nih.gov This analysis, combined with MEP, provides a comprehensive picture of the molecule's reactive behavior, which is essential for predicting how it will bind to a receptor. rsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is crucial for understanding the binding mechanisms of this compound derivatives.

The benzimidazole-tetrazole scaffold is a hallmark of Angiotensin II Receptor Blockers (ARBs). Molecular docking studies have been extensively used to investigate how these compounds interact with the Angiotensin II type 1 (AT1) receptor. semanticscholar.org These simulations predict that the tetrazole group, a key bioisostere for a carboxylic acid, plays a critical role in binding. nih.govsci-hub.se

Docking studies reveal that the biphenyl-tetrazole moiety of sartan drugs, which is structurally related to the core of this compound, forms crucial interactions within the AT1 receptor's binding pocket. nih.gov Key interactions often involve hydrogen bonding and ionic interactions with residues such as Lys199, Arg167, Trp84, and Tyr35. nih.gov The tetrazole ring, in particular, is often positioned to interact with positively charged residues like Lys199. nih.gov Computational studies on novel benzimidazole-based ARBs confirm their potential to bind effectively to the AT1 receptor, often showing favorable binding energies and interaction patterns similar to established drugs like losartan (B1675146) and candesartan (B1668252). semanticscholar.orgnih.gov

Table 2: Representative Docking Results of Benzimidazole-Tetrazole Analogs with AT1 Receptor This table summarizes typical binding interactions and scores observed in docking studies of ARBs with the AT1 receptor.

Compound ClassKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)Reference
Benzimidazole-Biphenyl-TetrazoleLys199, Arg167, Tyr35, Trp84-8.0 to -10.5 semanticscholar.orgnih.gov
Imidazole-Biphenyl-TetrazoleLys199, Arg167, His256-7.5 to -9.5 nih.govnih.gov
Indazole-Biphenyl-TetrazoleLys199, Gln170, Ser109-8.5 to -10.0 semanticscholar.org

The binding affinity values are representative ranges from literature on related compounds.

The therapeutic potential of this compound is not limited to hypertension. Docking studies have explored its interactions with other important biological targets.

Urease: Urease is a nickel-containing metalloenzyme that is a target for treating infections caused by Helicobacter pylori. nih.govnih.gov Docking studies of benzimidazole derivatives into the active site of urease from Jack bean or other sources show that these compounds can effectively inhibit the enzyme. nih.govnih.gov The simulations reveal that the benzimidazole nitrogen atoms often chelate with the nickel ions in the active site, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. nih.govnih.gov

Microbial Enzymes: Benzimidazole derivatives have been investigated as inhibitors of various microbial enzymes. For instance, docking studies have been performed on enzymes from enteroviruses, such as coxsackievirus. biointerfaceresearch.com These simulations help identify the most active compounds in a series and predict their binding modes within the viral enzyme's active site, guiding the development of new antiviral agents. biointerfaceresearch.com

Other Receptors: The versatile benzimidazole scaffold has been docked against other targets like the Corticotropin-Releasing Factor-1 (CRF-1) receptor, which is implicated in stress-related disorders. semanticscholar.orgbrieflands.com These studies predict that benzimidazole derivatives can bind with high affinity, forming hydrogen bonds with key residues like Glu196. brieflands.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For benzimidazole derivatives, QSAR studies are employed to predict their therapeutic potential and to guide the synthesis of more potent analogs. biointerfaceresearch.comsemanticscholar.orgnih.gov

The process involves calculating a set of molecular descriptors (physicochemical, electronic, steric, and topological) for a series of compounds with known activities. nih.govnih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that relates these descriptors to the observed biological activity (e.g., IC₅₀ values). semanticscholar.orgnih.gov

A typical QSAR model is represented by an equation like: Biological Activity = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

The statistical quality and predictive power of the QSAR model are validated using techniques like leave-one-out cross-validation (q²) and by testing it on an external set of compounds. semanticscholar.orgnih.gov Successful QSAR models can identify the key structural features that govern the activity of benzimidazole-based compounds, allowing researchers to prioritize the synthesis of new derivatives with enhanced potency. biointerfaceresearch.comsemanticscholar.org

Development of Predictive Models for Pharmacological Activity

No specific studies detailing the development of quantitative structure-activity relationship (QSAR) models or other predictive computational models for the pharmacological activity of this compound were identified.

Identification of Molecular Descriptors Governing Activity

Without predictive modeling studies, the specific molecular descriptors (e.g., topological, electronic, or steric properties) that govern the biological activity of this compound have not been delineated in the available literature.

Molecular Dynamics and Simulation Studies of this compound-Receptor Complexes

There is no available research detailing molecular dynamics simulations that explore the binding modes, interaction energies, or conformational changes of this compound when complexed with specific biological receptors.

Advanced Research Trajectories and Future Prospects for 1 2h Tetrazol 5 Ylmethyl Benzimidazole

Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The future development of 1-(2H-tetrazol-5-ylmethyl)benzimidazole hinges on the rational design of next-generation analogues. The primary goal is to modify the core structure to enhance biological potency against specific targets while improving selectivity to minimize off-target effects. Strategies involve substitutions on both the benzimidazole (B57391) and tetrazole rings.

Research into related benzimidazole derivatives provides a roadmap. For instance, substitutions at the N-1 position of the benzimidazole ring and various positions of the phenyl ring can significantly influence activity. Structure-activity relationship (SAR) studies on similar scaffolds have shown that introducing electron-donating or electron-withdrawing groups can modulate the electronic environment and, consequently, the binding affinity of the molecule to its target. vu.edu.au In one study on tetrazole-quinolone hybrids, the attachment of a methoxy (B1213986) group resulted in improved activity against several cancer cell lines. vu.edu.au

The design process for new analogues often involves:

Bioisosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. The tetrazole group itself is a successful example of a bioisostere for a carboxylic acid. researchgate.net

Scaffold Hopping: Modifying the central scaffold while retaining key pharmacophoric features to discover novel intellectual property and potentially improved properties.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a bioactive conformation, which can increase affinity and selectivity for the target protein.

The synthesis of these novel analogues often employs multi-component reactions or builds upon established synthetic pathways for the parent heterocycles. rsc.org

Table 1: Examples of Substituted Benzimidazole-Azole Analogues and Their Biological Activity

Compound ClassSubstitutionTarget/ActivityKey FindingReference
Benzimidazole-Triazole HybridsVaried substitutions on benzimidazole and triazole ringsAnticancer (EGFR, VEGFR-2, Topo II)Compound 5a showed potent inhibition of EGFR (IC₅₀ = 0.086 µM) and Topo II (IC₅₀ = 2.52 µM). nih.gov
Tetrazole-Quinolone HybridsMethoxy group on the quinoline (B57606) ringAnticancerMethoxy substitution led to improved activity against several cancer cell lines. vu.edu.au
Benzimidazolallylidenehydrazinylmethylthiazole DerivativesVaried substitutions on the benzimidazole moietyAntitubercular (M. tuberculosis H37Ra)Compound 8g exhibited the most potent activity with a MIC value of 2.5 µg/mL and low cytotoxicity. rsc.org
Benzimidazole-Arylpiperazine Derivativeso-Alkoxy group on the arylpiperazine ring5-HT₁ₐ/5-HT₃ LigandsDerivatives with an o-alkoxy group showed nanomolar affinity for the 5-HT₁ₐ receptor (Kᵢ = 18-150 nM). nih.gov

Note: This table presents data from related benzimidazole-azole hybrids to illustrate the principles of analogue design, as specific data for this compound is limited.

Exploration of Multi-Targeting Approaches for Complex Diseases

Complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions often involve multiple biological pathways. A therapeutic strategy gaining traction is the use of multi-target-directed ligands (MTDLs), single molecules designed to interact with two or more distinct biological targets. nih.gov The benzimidazole-tetrazole scaffold is an ideal starting point for developing such agents due to the wide range of biological activities associated with each component.

Future research will likely focus on designing analogues of this compound that can simultaneously modulate targets in related pathways. For example, in cancer therapy, researchers have successfully designed benzimidazole-triazole hybrids that act as multi-target inhibitors of key proteins like EGFR, VEGFR-2, and Topoisomerase II, which are all implicated in tumor growth and proliferation. nih.gov This approach offers a potential advantage over combination therapies by simplifying pharmacokinetics and reducing the likelihood of drug-drug interactions.

The development of MTDLs based on the benzimidazole-tetrazole structure would involve:

Identifying two or more validated targets for a specific complex disease.

Using computational modeling to understand the pharmacophoric requirements for binding to each target.

Synthesizing hybrid molecules that merge the necessary structural features for dual or multiple activities.

Screening these new compounds for balanced activity against the selected targets.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Benzimidazole-Tetrazole Hybrids

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. softwaremind.comnih.gov For benzimidazole-tetrazole hybrids, these computational tools can be applied across the discovery pipeline.

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel therapeutic targets for which benzimidazole-tetrazole analogues could be designed. softwaremind.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. Researchers can train these models on existing libraries of active benzimidazole and tetrazole compounds to generate novel hybrid structures with a high probability of being active and possessing favorable drug-like properties. nih.gov

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use machine learning to predict the biological activity of new compounds based on their chemical structures. nih.govyoutube.com By training a QSAR model with data from synthesized analogues, researchers can screen virtual libraries of thousands of potential benzimidazole-tetrazole derivatives and prioritize the most promising candidates for synthesis, saving significant time and resources. researchgate.net

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial. ML models can predict these properties early in the design phase, helping to eliminate compounds likely to fail in later preclinical stages. nih.gov

A recent study utilized a deep generative model to design novel benzimidazole-pyrazine derivatives as selective A₂B receptor antagonists, demonstrating the power of AI in creating focused libraries for virtual screening. nih.gov

Development of Novel Methodologies for Synthesis and Characterization

Efficiency and innovation in chemical synthesis are paramount to advancing the study of this compound and its analogues. While classical synthetic routes exist, future research will focus on developing more efficient, scalable, and environmentally friendly methodologies.

Key areas of development include:

One-Pot Reactions: Combining multiple synthetic steps into a single procedure without isolating intermediates. An efficient one-pot, three-component reaction for synthesizing related N²-(tetrazol-5-yl)-dihydro-1,3,5-triazine-2,4-diamines has been developed using microwave heating, which significantly reduces reaction times and improves atom economy. beilstein-journals.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and purer products compared to conventional heating. beilstein-journals.org

Green Chemistry Approaches: Employing less hazardous solvents (such as water), recyclable catalysts, and minimizing waste are becoming increasingly important. nih.gov

Advanced Characterization: Alongside synthesis, refining characterization techniques is crucial. While standard methods like NMR and mass spectrometry are essential, advanced techniques such as single-crystal X-ray diffraction are invaluable for unambiguously determining the three-dimensional structure of novel compounds, which is critical for understanding structure-activity relationships. rsc.org

Preclinical Research Focus: In Vitro and In Vivo Pharmacological Efficacy Studies (Excluding Clinical Human Trial Data)

Before any potential therapeutic agent can be considered for human trials, its efficacy must be rigorously established in preclinical models. For this compound and its future analogues, this will involve a tiered approach of in vitro and in vivo studies.

In Vitro Studies: These initial laboratory-based assays are designed to determine a compound's biological activity at a cellular or molecular level.

Anticancer Screening: New analogues would be tested against panels of human cancer cell lines to determine their cytotoxic or cytostatic effects. Assays would measure parameters like IC₅₀ (the concentration required to inhibit 50% of cell growth). For example, novel pyrazole (B372694) benzimidazolone derivatives were evaluated for their antioxidant activity, with some compounds showing significantly better IC₅₀ values than standard references. nih.gov

Enzyme Inhibition Assays: If the compound is designed as an enzyme inhibitor (e.g., for kinases or urease), its inhibitory potency (IC₅₀ or Kᵢ) against the purified enzyme would be measured. nih.govnih.gov

Antimicrobial Assays: For infectious disease applications, the Minimum Inhibitory Concentration (MIC) against various bacterial or fungal strains would be determined. researchgate.netrsc.org

In Vivo Studies: Compounds that show promise in vitro are advanced to in vivo studies using animal models to evaluate their efficacy and behavior in a whole organism.

Xenograft Models for Cancer: To test anticancer analogues, human tumor cells are implanted in immunocompromised mice. The compound is then administered to the mice, and its effect on tumor growth is monitored over time.

Infection Models: For antimicrobial research, animals are infected with a pathogen and then treated with the test compound to assess its ability to clear the infection.

Pharmacokinetic (PK) Studies: These studies determine how the animal's body processes the drug, providing crucial information on its absorption, distribution, metabolism, and excretion. This data is essential for understanding the drug's bioavailability and designing future dosing regimens.

A study on valsartan (B143634) derivatives, which contain a biphenyl-tetrazole moiety, evaluated their antihypertensive activity in in vivo models, demonstrating a significant reduction in blood pressure compared to the parent drug. nih.gov Such preclinical data is the final and most critical step in validating the therapeutic potential of a new chemical entity before it can be considered for clinical development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2H-tetrazol-5-ylmethyl)benzimidazole, and what critical parameters influence yield and purity?

  • Methodological Answer : Common synthetic strategies involve coupling benzimidazole precursors with tetrazole derivatives. For example, the alkylation of benzimidazole with 5-chloromethyltetrazole under basic conditions (e.g., K₂CO₃ in DMF) is a key step. Reaction temperature (40–60°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yields . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to isolate high-purity products .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the benzimidazole and tetrazole moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and tetrazole CH₂ linkage (δ 4.5–5.5 ppm) .
  • X-Ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) resolves bond lengths and angles, particularly verifying the tetrazole-benzimidazole connectivity. Ensure slow evaporation from DMSO or methanol for crystal growth .
  • Elemental Analysis : Validate empirical formulas with ≤0.4% deviation between calculated and observed C/H/N values .

Q. What in vitro assays are typically used to evaluate the biological activity of benzimidazole-tetrazole hybrids?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition : Spectrophotometric assays (e.g., COX-2 inhibition for anti-inflammatory potential) using recombinant enzymes and substrate-specific probes (e.g., arachidonic acid) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during the alkylation of benzimidazole with tetrazole intermediates?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (THF) to balance reactivity and side reactions .
  • Catalyst Use : Employ phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
  • In Situ Monitoring : Use TLC (silica, ethyl acetate/hexane 3:7) to track reaction progress and adjust time/temperature dynamically .

Q. What strategies resolve contradictory bioactivity data for this compound derivatives across studies?

  • Methodological Answer :

  • Purity Verification : Re-evaluate compound purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities skewing results .
  • Assay Standardization : Replicate assays under identical conditions (e.g., cell line passage number, incubation time) to minimize variability .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry (e.g., N-methylation vs. C-substitution) .

Q. How can computational methods aid in predicting the physicochemical properties and target interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 09 to optimize geometry and calculate electrostatic potential maps, identifying reactive sites for functionalization .
  • Molecular Docking : Autodock Vina or Schrödinger Suite can predict binding affinities to targets (e.g., COX-2, DNA topoisomerase II) by docking into crystal structures (PDB: 5KIR) .
  • ADMET Prediction : SwissADME or pkCSM models estimate solubility (LogP), metabolic stability, and toxicity profiles .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .
  • ANOVA with Tukey’s Test : Compare multiple derivatives’ potencies, ensuring p < 0.05 for significance .

Q. How should researchers address poor solubility of this compound in aqueous assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Prodrug Design : Synthesize phosphate or acetate esters of the tetrazole group to improve hydrophilicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.